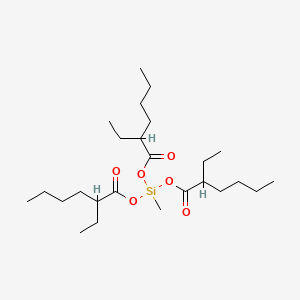
Methylsilylidyne tris(2-ethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsilylidyne tris(2-ethylhexanoate): is an organosilicon compound with the molecular formula C25H48O6Si and a molecular weight of 472.73 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylsilylidyne tris(2-ethylhexanoate) is synthesized through the esterification of methylsilylidyne with 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of methylsilylidyne tris(2-ethylhexanoate) involves large-scale esterification processes. The raw materials, including methylsilylidyne and 2-ethylhexanoic acid, are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methylsilylidyne tris(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different silicon-containing compounds.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Silicon dioxide and other silicon oxides.
Reduction: Various silicon-containing compounds.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Methylsilylidyne tris(2-ethylhexanoate) is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is used in the study of silicon-based biocompatible materials. It is also investigated for its potential use in drug delivery systems .
Medicine: The compound’s biocompatibility makes it a candidate for medical applications, including the development of implants and prosthetics .
Industry: Methylsilylidyne tris(2-ethylhexanoate) is used in the production of coatings, adhesives, and sealants. Its unique properties make it suitable for high-performance applications in various industries .
Mécanisme D'action
The mechanism by which methylsilylidyne tris(2-ethylhexanoate) exerts its effects involves the interaction of its silicon-containing groups with other molecules. The compound can form stable bonds with various substrates, leading to the formation of new materials with enhanced properties. The molecular targets and pathways involved in its action are primarily related to its ability to undergo chemical reactions and form stable compounds .
Comparaison Avec Des Composés Similaires
- Methyltriacetoxysilane
- Methyldiacetoxysilane
- Methyltri-n-propoxysilane
Comparison: Methylsilylidyne tris(2-ethylhexanoate) is unique due to its specific ester groups and the resulting chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity. Its unique structure allows for specific applications in various fields, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
70682-61-0 |
|---|---|
Formule moléculaire |
C25H48O6Si |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
[bis(2-ethylhexanoyloxy)-methylsilyl] 2-ethylhexanoate |
InChI |
InChI=1S/C25H48O6Si/c1-8-14-17-20(11-4)23(26)29-32(7,30-24(27)21(12-5)18-15-9-2)31-25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |
Clé InChI |
JOPQOJFZJSAFHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O[Si](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)
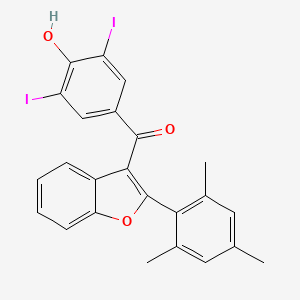
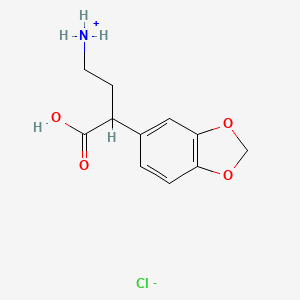
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
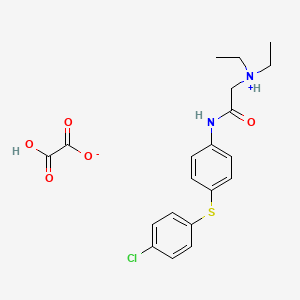
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
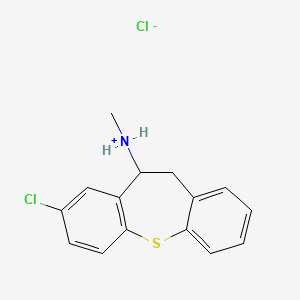
![Sarhamnolosid [German]](/img/structure/B13769271.png)

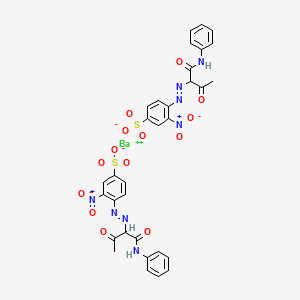
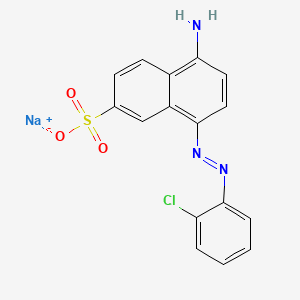
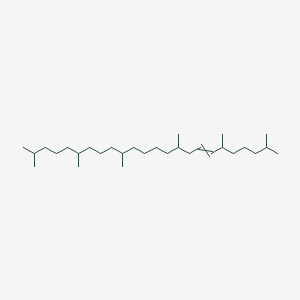

![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
